molecular formula C20H14ClN3O2S B2904491 1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 326881-86-1

1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2904491
CAS No.: 326881-86-1
M. Wt: 395.86
InChI Key: GVZRCBDRLBCEMC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a phenyltriazol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the chlorophenyl group. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a diverse range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, 1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone stands out due to its unique structural features and potential applications. Similar compounds may include other chlorophenyl derivatives or triazole-based molecules, but this compound's combination of functional groups provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)ethanol

  • 4-phenyl-1,2,4-triazole derivatives

  • Furan-based compounds

This comprehensive overview highlights the significance of 1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and application will continue to expand its utility and impact.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-15-10-8-14(9-11-15)17(25)13-27-20-23-22-19(18-7-4-12-26-18)24(20)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZRCBDRLBCEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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